molecular formula C13H18N2O3 B11863441 N,N-Dimethylz-DL-alaninamide

N,N-Dimethylz-DL-alaninamide

Cat. No.: B11863441
M. Wt: 250.29 g/mol
InChI Key: DXUPTQLZRHSQFE-UHFFFAOYSA-N
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Description

N,N-Dimethylz-DL-alaninamide is an organic compound with the molecular formula C13H18N2O3. It is a derivative of alaninamide, where the amino group is substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylz-DL-alaninamide typically involves the reaction of alaninamide with dimethylamine under controlled conditions. One common method is to use a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and the removal of by-products, ensuring a more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylz-DL-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethylz-DL-alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethylz-DL-alaninamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-methyl-N-[1-(methylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C13H18N2O3/c1-10(12(16)14-2)15(3)13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,16)

InChI Key

DXUPTQLZRHSQFE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)N(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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